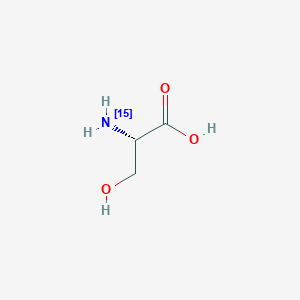

L-Serin-15N

Übersicht

Beschreibung

L-Serine-15N: is an isotopically labeled form of L-serine, a non-essential amino acid. The “15N” denotes the presence of the nitrogen-15 isotope, which is a stable isotope used in various scientific applications. L-serine itself plays a crucial role in protein synthesis, cell proliferation, and the formation of sphingolipids in the central nervous system .

Wissenschaftliche Forschungsanwendungen

L-Serine-15N is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various fields:

Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Helps in tracing metabolic pathways and understanding amino acid metabolism.

Medicine: Investigated for its role in neuroprotection and treatment of neurological disorders like Alzheimer’s and Parkinson’s diseases

Industry: Utilized in the production of labeled peptides and proteins for research and diagnostic purposes.

Wirkmechanismus

Target of Action

L-Serine-15N, a non-essential amino acid, plays a central role in cellular proliferation . It is often used in NMR-based research studies to probe the structure, dynamics, and binding of biological macromolecules .

Mode of Action

L-Serine-15N interacts with its targets by playing a vital role in protein synthesis and other metabolic functions . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Biochemical Pathways

L-Serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis rather than phosphenolpyruvate from gluconeogenesis . It is also involved in the formation of sphingolipids in the central nervous system, which is essential for neural differentiation and survival .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

L-Serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Deficiency of L-Serine and its downstream products has been linked to severe neurological deficits . It regulates the release of several cytokines in the brain under some neuropathological conditions to recover cognitive function, improve cerebral blood flow, inhibit inflammation, promote remyelination, and exert other neuroprotective effects on neurological injury .

Action Environment

The action of L-Serine-15N can be influenced by environmental factors such as temperature . .

Biochemische Analyse

Biochemical Properties

L-Serine-15N is involved in several biochemical reactions, primarily in protein synthesis and metabolism. It serves as a precursor for the synthesis of other amino acids such as glycine and cysteine . L-Serine-15N interacts with various enzymes, including serine hydroxymethyltransferase, which catalyzes the conversion of serine to glycine. Additionally, it is involved in the synthesis of phosphatidylserine, a key component of cell membranes . These interactions are essential for maintaining cellular function and integrity.

Cellular Effects

L-Serine-15N influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the synthesis of nucleotides and neurotransmitters, impacting cell function and communication . L-Serine-15N also affects the production of sphingolipids, which are crucial for cell membrane structure and function. These effects are vital for the proper functioning of different cell types, including neurons and immune cells.

Molecular Mechanism

At the molecular level, L-Serine-15N exerts its effects through binding interactions with enzymes and other biomolecules. It acts as a substrate for serine hydroxymethyltransferase, facilitating the transfer of a hydroxymethyl group to tetrahydrofolate, forming glycine and 5,10-methylenetetrahydrofolate . This reaction is critical for the one-carbon metabolism pathway, which is essential for DNA synthesis and repair. L-Serine-15N also influences gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Serine-15N can change over time due to its stability and degradation. Studies have shown that L-Serine-15N is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Long-term exposure to L-Serine-15N in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of L-Serine-15N vary with different dosages in animal models. Low to moderate doses of L-Serine-15N have been shown to enhance cognitive function and reduce neuroinflammation in animal studies . High doses may lead to adverse effects, including toxicity and disruptions in metabolic processes. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential risks.

Metabolic Pathways

L-Serine-15N is involved in several metabolic pathways, including the serine-glycine pathway and the one-carbon metabolism pathway . It interacts with enzymes such as serine hydroxymethyltransferase and phosphoglycerate dehydrogenase, influencing metabolic flux and the levels of various metabolites. These interactions are crucial for maintaining cellular homeostasis and supporting various physiological functions.

Transport and Distribution

Within cells and tissues, L-Serine-15N is transported and distributed through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and can be incorporated into proteins and other biomolecules . The distribution of L-Serine-15N within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation.

Subcellular Localization

L-Serine-15N is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are essential for the proper functioning of metabolic pathways and cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Serine-15N can be synthesized using Na15NO2 and diethyl malonate as starting materials. The synthesis involves multiple steps, including the formation of acetamino-diethyl malonate, followed by hydrolysis and decarboxylation to yield L-Serine-15N .

Industrial Production Methods: Industrial production of isotopically labeled compounds like L-Serine-15N often involves metabolic labeling using whole cells grown in a culture medium enriched with the isotope. Another method is cell-free labeling using lysates from Escherichia coli or wheat germ .

Analyse Chemischer Reaktionen

Types of Reactions: L-Serine-15N undergoes various chemical reactions, including:

Oxidation: L-Serine can be oxidized to form pyruvate and ammonia.

Reduction: It can be reduced to form glycine.

Substitution: It can undergo substitution reactions to form derivatives like phosphoserine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Phosphorylation reactions often use ATP and specific kinases.

Major Products:

Oxidation: Pyruvate and ammonia.

Reduction: Glycine.

Substitution: Phosphoserine.

Vergleich Mit ähnlichen Verbindungen

L-Serine-13C3,15N: Another isotopically labeled form of L-serine, containing both carbon-13 and nitrogen-15 isotopes.

L-Valine-15N: An isotopically labeled form of L-valine, another amino acid.

L-Isoleucine-15N: An isotopically labeled form of L-isoleucine.

Uniqueness: L-Serine-15N is unique due to its specific labeling with nitrogen-15, making it particularly useful in studies involving nitrogen metabolism and protein synthesis. Its role in neuroprotection and potential therapeutic applications in neurological disorders further distinguishes it from other labeled amino acids .

Eigenschaften

IUPAC Name |

(2S)-2-(15N)azanyl-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-GZPBOPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)[15NH2])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318039 | |

| Record name | L-Serine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59935-32-9 | |

| Record name | L-Serine-15N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59935-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Serine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

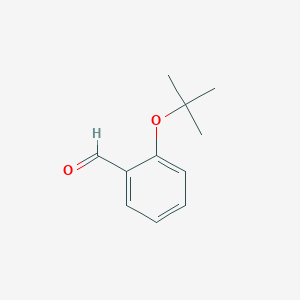

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)